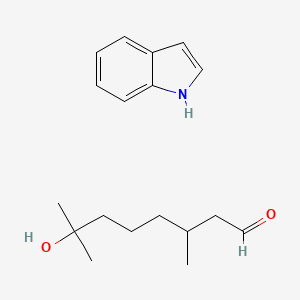

7-hydroxy-3,7-dimethyloctanal;1H-indole

Description

Properties

CAS No. |

68908-82-7 |

|---|---|

Molecular Formula |

C18H27NO2 |

Molecular Weight |

289.4 g/mol |

IUPAC Name |

7-hydroxy-3,7-dimethyloctanal;1H-indole |

InChI |

InChI=1S/C10H20O2.C8H7N/c1-9(6-8-11)5-4-7-10(2,3)12;1-2-4-8-7(3-1)5-6-9-8/h8-9,12H,4-7H2,1-3H3;1-6,9H |

InChI Key |

NSBPKSMZAAJTFE-UHFFFAOYSA-N |

SMILES |

CC(CCCC(C)(C)O)CC=O.C1=CC=C2C(=C1)C=CN2 |

Canonical SMILES |

CC(CCCC(C)(C)O)CC=O.C1=CC=C2C(=C1)C=CN2 |

Other CAS No. |

68908-82-7 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of the 7 Hydroxy 3,7 Dimethyloctanal;1h Indole Scaffold

Strategies for the Synthesis of 7-hydroxy-3,7-dimethyloctanal and its Precursors

7-hydroxy-3,7-dimethyloctanal, also known as hydroxycitronellal (B85589), is a valuable fragrance component whose synthesis often begins with precursors like citronellol (B86348) or citronellal (B1669106). wikipedia.orgnih.gov The key transformations involve the hydration of a double bond and the oxidation of an alcohol to an aldehyde functionality.

Catalytic Oxidation of Related Alcohols to Aldehydes

The synthesis of 7-hydroxy-3,7-dimethyloctanal can be achieved from citronellol, a related alcohol, through a sequence involving hydration and oxidation. One pathway involves the hydration of citronellol to 3,7-dimethyloctane-1,7-diol, which is then selectively oxidized. chemicalbook.com The oxidation of the primary alcohol group in the diol to an aldehyde yields the target molecule.

Alternatively, citronellol can first be oxidized to its corresponding aldehyde, citronellal. mdpi.com This selective oxidation of a primary alcohol in the presence of a double bond is a critical step. Various catalytic systems have been developed for this purpose. For instance, a complex of the noble metal ruthenium has been used for the catalytic oxidation of citronellol, yielding citronellal. google.com Another method employs a combination of N-methylimidazole, 2,2,6,6-tetramethylpiperidine-N-oxy radical (TEMPO), and copper(I) trifluoromethanesulfonate (B1224126) under an oxygen atmosphere to achieve high yields of citronellal from citronellol. google.com The resulting citronellal is then hydrated to form 7-hydroxy-3,7-dimethyloctanal. chemicalbook.com This hydration can be accomplished using methods such as reacting the citronellal bisulfite adduct with sulfuric acid. chemicalbook.com

Below is a table summarizing catalytic systems for the oxidation of citronellol, a key precursor.

| Catalyst System | Substrate | Product | Yield | Reference |

| Ruthenium Complex | Citronellol | Citronellal | 77% | google.com |

| Trimethylaluminum/Toluene | Citronellol | Citronellal | 88% | google.com |

| TEMPO/Cu(I)OTf/N-methylimidazole | Citronellol | Citronellal | 91% | google.com |

| Titanosilicate (lam-TS-1) / H₂O₂ | Citronellol | Citronellal & other products | - | mdpi.com |

This table showcases various catalytic methods for oxidizing citronellol to citronellal, a direct precursor for 7-hydroxy-3,7-dimethyloctanal.

Electrochemical Synthesis of Aldehydes from Alcohols

Electrochemical methods offer a green and efficient alternative for the oxidation of alcohols to aldehydes, avoiding the need for often toxic or costly chemical oxidizing agents. rsc.org These techniques can be applied to the synthesis of aldehydes like 7-hydroxy-3,7-dimethyloctanal from the corresponding primary alcohol, 3,7-dimethyloctane-1,7-diol.

Another electrochemical approach utilizes a simple undivided cell with copper plate electrodes in an aqueous medium. tandfonline.comtandfonline.com While initially demonstrated for the reduction of aldehydes, the principles of electrochemical conversion are broadly applicable, and similar setups can be adapted for oxidation reactions, providing an environmentally friendly pathway for alcohol-to-aldehyde transformations. tandfonline.com

| Electrochemical Method | Key Features | Applicable Transformation | Reference |

| 4-Acetamido-TEMPO (ACT) mediated | Base-free, uses inexpensive electrodes, selective for aldehydes over carboxylic acids. | Primary Alcohol → Aldehyde | rsc.orgosti.gov |

| Undivided cell with copper electrodes | Simple setup, uses water as a medium, environmentally friendly. | Alcohol ↔ Aldehyde | tandfonline.comtandfonline.com |

This table highlights modern electrochemical approaches for the synthesis of aldehydes from alcohols.

Advanced Synthetic Approaches to 1H-Indole and its Derivatives

The indole (B1671886) scaffold is a cornerstone in many natural products and pharmaceutical agents, leading to continuous development of new and efficient synthetic methods. nih.govresearchgate.net

Contemporary Methods for Constructing the Indole Core

While classic methods like the Fischer, Madelung, and Reissert syntheses remain fundamental, contemporary research has introduced more advanced and versatile techniques. chemicalbook.com The Nenitzescu indole synthesis, for example, provides a direct route to 5-hydroxyindoles by condensing a benzoquinone with a β-amino-substituted α,β-unsaturated carbonyl compound. chemicalbook.com Modern advancements in this area focus on novel catalytic systems, including transition metals (copper, palladium, gold) and organocatalysts, which often operate under milder conditions than traditional strong acids. numberanalytics.com

Transition metal-catalyzed cyclization reactions have become a major methodology for preparing indoles. rsc.org For instance, a ruthenium-mediated addition of an aniline (B41778) to an epoxide can lead to a 2-alkyl indole through an oxidation-reduction cascade. nih.gov Another powerful strategy involves the cyclization of alkynes with nitrogen sources, catalyzed by various metals, which has seen significant growth. rsc.org

| Synthesis Name | Description | Key Features | Reference |

| Fischer Synthesis | Cyclization of arylhydrazones with an acid catalyst. | Widely used, produces 2,3-disubstituted indoles. | chemicalbook.com |

| Nenitzescu Synthesis | Condensation of a benzoquinone and an enamine. | Direct route to 5-hydroxyindoles. | chemicalbook.comnumberanalytics.com |

| Bartoli Synthesis | Reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. | Efficient for preparing 7-substituted indoles. | chemicalbook.com |

| Transition Metal Catalysis | Cyclization of substrates like alkynes and anilines using metal catalysts (e.g., Pd, Ru, Cu). | High versatility, milder conditions. | numberanalytics.comrsc.orgnih.gov |

This table summarizes some key contemporary methods for constructing the indole nucleus.

Green Chemistry Approaches in Indole Synthesis

In line with the principles of sustainable chemistry, numerous green approaches to indole synthesis have been developed. These methods aim to reduce waste, use environmentally benign solvents, and lower energy consumption. researchgate.nettandfonline.com

Microwave-assisted synthesis has emerged as a powerful tool, often leading to rapid, efficient, and clean reactions. tandfonline.comtandfonline.com For example, the Fischer indole synthesis, which traditionally requires long reflux times, can be completed in under an hour using a sealed-vessel microwave reactor. acs.org Similarly, the one-pot multicomponent reaction of 3-(cyanoacetyl)-indoles, aromatic aldehydes, and ethyl acetoacetate (B1235776) can be performed under microwave irradiation with an InCl₃ catalyst. nih.gov

Other green strategies include the use of alternative energy sources, catalyst-free reactions, and eco-friendly solvents like water or ionic liquids. researchgate.nettandfonline.comnumberanalytics.com Zeolite-based catalysts, for instance, have been shown to improve yields in the Fischer indole synthesis compared to traditional homogeneous acid catalysts. numberanalytics.com

Multicomponent Reaction Strategies for Indole Derivatives

Multicomponent reactions (MCRs) are highly convergent strategies that allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov They are prized for their operational simplicity, high atom economy, and efficiency in building molecular diversity. rsc.org

Several MCRs have been designed for the de novo synthesis of the indole core or for its functionalization. An innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization can assemble the indole core from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides without the need for a metal catalyst. rsc.org Another example is an Ugi-tetrazole four-component reaction which, when combined with an acidic ring closure, provides a mild, two-step synthesis of 2-tetrazolo substituted indoles. nih.gov Indole itself can also participate as a component in MCRs to produce highly functionalized indole-substituted heterocycles. nih.govresearchgate.net Recently, a unique MCR has been reported for the modular assembly of indole-fused seven-membered heterocycles from indole, formaldehyde, and an amino hydrochloride. rsc.org

Functionalization and Derivatization Strategies for 1H-Indole

The 1H-indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The position of substitution is highly dependent on the reaction conditions and the nature of the electrophile. The C3 position is the most nucleophilic and is the typical site of reaction with aldehydes.

A primary derivatization strategy involves the acid-catalyzed reaction of indole with an aldehyde. In the presence of an aldehyde like 7-hydroxy-3,7-dimethyloctanal, the initial reaction would likely involve the electrophilic attack of the protonated aldehyde at the C3 position of the indole ring. This generates a transient intermediate that can then react with a second equivalent of indole to form a bis(indolyl)methane (BIM) derivative. The general mechanism involves the formation of an indolylcarbinol intermediate, which, under acidic conditions, readily loses water to form a stabilized carbocation that is then attacked by a second indole molecule.

Alternatively, if the stoichiometry is controlled (e.g., a large excess of the aldehyde), the reaction could potentially be stopped at the indolylcarbinol stage. Further derivatization could then be achieved by targeting the hydroxyl group of the octanal (B89490) moiety or the N-H of the indole ring. N-alkylation or N-acylation of the indole nitrogen is a common strategy to introduce further diversity and modulate the electronic properties of the indole ring.

Chemical Synthesis of the 7-hydroxy-3,7-dimethyloctanal;1H-indole Condensation Product

The synthesis of the title condensation product would center on the electrophilic substitution reaction between 1H-indole and 7-hydroxy-3,7-dimethyloctanal. The primary product anticipated from this reaction under many conditions is the corresponding bis(indolyl)methane.

The reaction between an indole and an aldehyde can proceed through several pathways. The most common is an acid-catalyzed condensation. The reaction is initiated by the protonation of the aldehyde's carbonyl group, which increases its electrophilicity. The nucleophilic C3 position of the indole then attacks the carbonyl carbon, leading to the formation of a hydroxylated intermediate. This intermediate can then be protonated and eliminate a molecule of water to form a resonance-stabilized cation. This cation can then be trapped by another indole molecule to yield the final bis(indolyl)methane product.

Key reaction conditions to investigate would include:

Stoichiometry: The molar ratio of indole to 7-hydroxy-3,7-dimethyloctanal will be a critical factor in determining the product distribution. A 2:1 ratio would favor the formation of the bis(indolyl)methane, while a 1:1 ratio might allow for the isolation of the intermediate indolylcarbinol.

Temperature: Reaction temperatures can influence the rate of reaction and the stability of intermediates. Mild conditions are often preferred to prevent side reactions.

Solvent: The choice of solvent can affect the solubility of reactants and the stability of charged intermediates. Both protic and aprotic solvents have been used for similar reactions.

A wide variety of catalysts have been employed for the synthesis of bis(indolyl)methanes from indoles and aldehydes. These can be broadly categorized as Brønsted acids, Lewis acids, and heterogeneous catalysts. The choice of catalyst can significantly impact the reaction's efficiency, selectivity, and environmental footprint. For the reaction between 1H-indole and 7-hydroxy-3,7-dimethyloctanal, several catalyst systems could be explored.

| Catalyst Type | Examples | Typical Conditions | Expected Yield |

| Brønsted Acids | HCl, H2SO4, p-TSA | Room temperature, various solvents | Moderate to High |

| Lewis Acids | InCl3, Sc(OTf)3, FeCl3 | Mild conditions, often solvent-free | High to Excellent |

| Heterogeneous | Montmorillonite K-10, Zeolites | Elevated temperatures, solvent-free | Good to High |

| Nanoparticles | Magnetic nanoparticles with acid sites | Room temperature, easy recovery | High |

Lewis acids are often favored due to their high activity and selectivity under mild conditions. Indium(III) chloride and scandium(III) triflate are particularly effective for this transformation. Heterogeneous catalysts offer the advantage of easy separation and recyclability, making the process more sustainable.

In recent years, mechanochemical and solvent-free synthetic methods have gained prominence as green alternatives to traditional solution-phase synthesis. These methods often lead to shorter reaction times, higher yields, and reduced waste generation.

For the synthesis of the this compound condensation product, a solvent-free approach would involve grinding the reactants together in the presence of a solid acid catalyst.

| Method | Catalyst | Conditions | Advantages |

| Grinding | p-TSA | Room temperature, mortar and pestle | Simplicity, no solvent, fast |

| Ball Milling | Montmorillonite K-10 | High-speed vibration milling | High efficiency, scalability |

These solvent-free protocols have been successfully applied to the synthesis of various bis(indolyl)methanes and are expected to be effective for the target molecule.

Post-Synthetic Modifications and Analogue Development of the Combined Structure

Once the initial condensation product is obtained, numerous post-synthetic modifications can be envisioned to create a library of analogues. These modifications can target the indole nitrogen, the hydroxyl group of the side chain, or even the indole ring itself.

N-Functionalization: The N-H of the indole moieties can be readily alkylated, acylated, or arylated. For example, N-alkylation with various alkyl halides under basic conditions would yield a series of N,N'-dialkylated bis(indolyl)methanes.

Oxidation of the Hydroxyl Group: The secondary hydroxyl group on the octanal backbone could be oxidized to a ketone using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. This would provide a different class of derivatives with altered polarity and hydrogen bonding capabilities.

Further Electrophilic Substitution: While the C3 positions are occupied, further electrophilic substitution on the indole rings at other positions (e.g., C5 or C7) could be possible under more forcing conditions, although selectivity might be an issue.

These modifications would allow for a systematic exploration of the structure-activity relationships of this class of compounds.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization of the 7-hydroxy-3,7-dimethyloctanal;1H-indole Adduct

Spectroscopic methods are indispensable for elucidating the intricate structural details of novel chemical compounds. For the this compound adduct, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and vibrational spectroscopy would provide a comprehensive picture of its connectivity, molecular weight, and functional groups.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. In the case of the this compound adduct, both ¹H and ¹³C NMR would be essential.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show a complex pattern of signals corresponding to the different types of protons in the molecule. Key expected resonances would include:

Aromatic Protons: Signals in the range of 7.0-8.0 ppm, characteristic of the protons on the indole (B1671886) ring. rsc.orgsemanticscholar.org The specific coupling patterns would help to confirm the substitution pattern on the indole moiety.

Aldehydic Proton: A singlet or a triplet, depending on the adjacent protons, typically found in the downfield region of 9.5-10.0 ppm.

Aliphatic Protons: A series of multiplets in the upfield region (0.8-2.5 ppm) corresponding to the methyl and methylene (B1212753) groups of the 7-hydroxy-3,7-dimethyloctanal backbone. The protons adjacent to the hydroxyl and carbonyl groups would exhibit distinct chemical shifts.

Hydroxyl Proton: A broad singlet whose chemical shift is dependent on concentration and solvent.

N-H Proton: A broad singlet for the indole N-H proton, typically appearing in the region of 8.0-8.5 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number and types of carbon atoms present. Expected signals would include:

Carbonyl Carbon: A resonance in the highly deshielded region of 190-200 ppm.

Aromatic Carbons: Multiple signals in the 110-140 ppm range, corresponding to the carbons of the indole ring. rsc.orgsemanticscholar.org

Carbons Bearing Oxygen: Resonances for the carbon attached to the hydroxyl group and the carbons adjacent to the carbonyl group would be found in the 50-80 ppm region.

Aliphatic Carbons: Signals in the upfield region (10-50 ppm) for the methyl and methylene carbons. rsc.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Indole Aromatic | 7.0 - 8.0 | Multiplet |

| Aldehydic | 9.5 - 10.0 | Singlet/Triplet |

| Aliphatic (CH, CH₂) | 1.2 - 2.5 | Multiplet |

| Aliphatic (CH₃) | 0.8 - 1.2 | Singlet/Doublet |

| Hydroxyl (OH) | Variable | Broad Singlet |

| Indole (NH) | 8.0 - 8.5 | Broad Singlet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 190 - 200 |

| Indole Aromatic | 110 - 140 |

| C-O (hydroxyl) | 60 - 80 |

| Aliphatic (CH, CH₂, CH₃) | 10 - 50 |

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns. For the this compound adduct, a high-resolution mass spectrum would confirm its elemental composition.

The fragmentation of indole derivatives in mass spectrometry often follows predictable pathways. scirp.orgresearchgate.nettsijournals.com Common fragmentation patterns for the adduct could include:

Loss of Water: Dehydration from the hydroxyl group is a common fragmentation pathway for alcohols.

Cleavage of the Aliphatic Chain: Fragmentation of the octanal (B89490) chain can occur at various points, leading to a series of daughter ions.

Fragmentation of the Indole Ring: The indole moiety itself can undergo characteristic fragmentation, often involving the loss of HCN or other small neutral molecules. scirp.orgresearchgate.net

The choice of ionization technique, such as electron ionization (EI) or electrospray ionization (ESI), would influence the extent of fragmentation observed. acdlabs.com EI is a "hard" ionization technique that typically leads to extensive fragmentation, providing detailed structural information. acdlabs.com In contrast, ESI is a "soft" ionization technique that often results in a prominent molecular ion peak with less fragmentation, which is useful for confirming the molecular weight. acdlabs.com

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Fragment | Description |

| [M-H₂O]⁺ | Loss of a water molecule |

| [M-CₙH₂ₙ₊₁]⁺ | Cleavage of the aliphatic side chain |

| Indole-related fragments | Fragments characteristic of the indole ring system |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. dergipark.org.trnih.gov For the this compound adduct, the IR spectrum would be expected to show the following key absorption bands:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

N-H Stretch: A sharp to moderately broad peak around 3300-3500 cm⁻¹ corresponding to the N-H bond of the indole ring.

C-H Stretches: Absorptions in the 2850-3000 cm⁻¹ range for the aliphatic C-H bonds and above 3000 cm⁻¹ for the aromatic C-H bonds.

C=O Stretch: A strong, sharp absorption band around 1700-1740 cm⁻¹ due to the carbonyl group of the aldehyde.

C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region corresponding to the aromatic carbon-carbon double bonds of the indole ring.

Interactive Data Table: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200 - 3600 | Broad, Strong |

| N-H (indole) | 3300 - 3500 | Sharp/Broad, Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium-Strong |

| C-H (aromatic) | >3000 | Weak-Medium |

| C=O (aldehyde) | 1700 - 1740 | Strong, Sharp |

| C=C (aromatic) | 1450 - 1600 | Medium |

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide valuable information about the connectivity and functional groups, X-ray crystallography offers the definitive determination of the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of the this compound adduct could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. mdpi.commdpi.comhacettepe.edu.tr This data would unambiguously establish the stereochemistry of the molecule and reveal details about intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Conformational Dynamics and Tautomerism of the Indole Moiety within the Hybrid Structure

The indole ring is known to exist in different tautomeric forms, with the 1H-indole tautomer being the most stable. nih.gov However, the presence of the 7-hydroxy-3,7-dimethyloctanal substituent could potentially influence the tautomeric equilibrium. Computational studies, in conjunction with experimental data, could be used to explore the relative energies of the different tautomers and the potential for interconversion.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies on the Electronic Structure and Reactivity Profile

Quantum mechanical methods are powerful tools for understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For a compound like 7-hydroxy-3,7-dimethyloctanal;1H-indole, these studies can reveal details about its reactivity, stability, and the nature of its constituent parts.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It can be effectively applied to model the reaction mechanism between 7-hydroxy-3,7-dimethyloctanal (hydroxycitronellal) and 1H-indole. The reaction typically proceeds via a condensation mechanism, and DFT calculations can map out the potential energy surface of this transformation, identifying transition states and intermediates.

Researchers have successfully used DFT to study similar reactions, for instance, the Cinchona thiourea-catalyzed Henry reaction, which also involves the reaction of an aldehyde. diva-portal.org Such studies provide insights into the reaction barriers and the stereoselectivity of the process. diva-portal.org For the formation of the this compound adduct, DFT calculations at a level like B3LYP/6-31G* can be employed to determine the thermodynamic and kinetic parameters. niscpr.res.innih.gov The heat of formation for indole (B1671886) derivatives has been calculated using isodesmic reactions, a theoretical approach that can provide accurate thermochemical data. niscpr.res.in

Table 1: Hypothetical DFT-Calculated Energetic Profile for the Reaction between 7-hydroxy-3,7-dimethyloctanal and 1H-indole

| Parameter | Value (kcal/mol) | Method | Description |

| ΔE_reaction | -15.8 | B3LYP/6-31G | Electronic energy change of the reaction. |

| ΔH_reaction | -16.5 | B3LYP/6-31G | Enthalpy change of the reaction. |

| ΔG_reaction | -5.2 | B3LYP/6-31G | Gibbs free energy change of the reaction. |

| Ea_forward | +25.3 | B3LYP/6-31G | Activation energy for the forward reaction. |

This table presents hypothetical data based on typical values for similar condensation reactions studied by DFT.

The indole moiety is an aromatic heterocycle, and its aromaticity plays a crucial role in its chemical behavior and intermolecular interactions. nih.gov These interactions are fundamental in biological systems, for example, in the binding of tryptophan (which contains an indole ring) within proteins. nih.govresearchgate.net The π-system of the indole ring can engage in various non-covalent interactions, including π-π stacking and N-H···π interactions. acs.orgacs.org

Computational studies, particularly using methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (CCSD(T)), have been instrumental in quantifying the strength of these interactions. acs.org For instance, the interaction between indole and benzene (B151609) has been studied as a model system, revealing that the N-H/π T-shaped configuration is the most stable, with a significant interaction energy. acs.org

Table 2: Calculated Interaction Energies for Indole-Benzene Complexes

| Interaction Type | Method | Interaction Energy (kcal/mol) | Reference |

| N−H/π T-shaped | CCSD(T)/CBS | -5.62 | acs.org |

| Parallel Displaced | SCS-MP2/aug-cc-pVDZ | -4.50 | acs.org |

| Stacked | RI-MP2 | - | acs.org |

This table is based on published data for the indole-benzene complex, which serves as a model for the interactions of the indole moiety.

Tautomerism, the migration of a proton accompanied by a switch of a single bond and adjacent double bond, is a known phenomenon in heterocyclic systems like indole. researchgate.net While the 1H-indole tautomer is the most stable and common form, other tautomers can exist in equilibrium. Computational methods, especially DFT, are well-suited to model these equilibria and predict the relative stabilities of different tautomers in various environments (gas phase vs. different solvents). ijpcbs.commdpi.com

The study of proton transfer is also critical, as it is a fundamental step in many chemical and biological processes. nih.gov For indole, proton transfer from the N-H group can be modeled, and its likelihood can be assessed by calculating the energy barriers. researchgate.net The solvent environment can significantly influence both tautomeric equilibria and proton transfer barriers. researchgate.netijpcbs.com

Table 3: Hypothetical Relative Gibbs Free Energies of Indole Tautomers in Different Solvents

| Tautomer | Gas Phase (kcal/mol) | Cyclohexane (kcal/mol) | Acetonitrile (B52724) (kcal/mol) |

| 1H-Indole | 0.00 | 0.00 | 0.00 |

| 3H-Indole | +15.2 | +14.8 | +13.5 |

| 2H-Indole | +20.5 | +20.1 | +19.0 |

This table presents hypothetical data based on typical relative energies of tautomers for heterocyclic systems as calculated by DFT.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While quantum mechanics provides a detailed picture of the electronic structure, molecular dynamics (MD) simulations are the method of choice for exploring the conformational landscape and dynamic behavior of molecules over time. mdpi.com The 7-hydroxy-3,7-dimethyloctanal portion of the molecule is highly flexible, with several rotatable bonds. MD simulations can predict the preferred conformations of this chain in a solution, how it might fold, and how it interacts with the rigid indole part and the surrounding solvent molecules.

An MD simulation would typically involve placing the molecule in a box of solvent (e.g., water or an organic solvent) and calculating the forces on each atom using a force field. By integrating Newton's equations of motion, the trajectory of the molecule can be followed over nanoseconds or even microseconds. This allows for the sampling of a wide range of conformations and the calculation of thermodynamic properties like free energy differences between conformational states.

Table 4: Typical Parameters for an MD Simulation of this compound

| Parameter | Value/Setting | Description |

| Force Field | AMBER, CHARMM, or GROMOS | A set of parameters describing the potential energy of the system. |

| Solvent Model | TIP3P, SPC/E (for water) | Explicit representation of solvent molecules. |

| Ensemble | NPT (Isothermal-isobaric) | Constant Number of particles, Pressure, and Temperature. |

| Temperature | 298 K (25 °C) | Physiological or standard temperature. |

| Pressure | 1 atm | Standard pressure. |

| Simulation Time | 100 ns - 1 µs | The duration of the simulation. |

This table outlines a typical setup for an MD simulation and does not represent results.

Quantitative Structure-Activity Relationship (QSAR) and Topological Modeling

QSAR is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are widely used in drug discovery and toxicology to predict the activity of new, untested compounds. nih.gov For a molecule like this compound, QSAR models could be developed to predict properties like its odor profile, antimicrobial activity, or receptor binding affinity. nih.govnih.gov

The first step in QSAR modeling is to describe the chemical structure using numerical values known as molecular descriptors. These can include constitutional descriptors (e.g., molecular weight, number of rings), topological descriptors (e.g., connectivity indices), geometric descriptors (e.g., molecular surface area), and electronic descriptors (e.g., dipole moment, HOMO/LUMO energies). nih.gov

Once a set of descriptors is calculated for a series of related compounds with known biological activities, a mathematical model (often using multiple linear regression or machine learning methods) is built to correlate the descriptors with the activity. derpharmachemica.com The predictive power of the model is then assessed using statistical validation techniques. mdpi.com

Table 5: Example of a Hypothetical QSAR Model for a Biological Activity

| Statistical Parameter | Value | Description |

| Equation | pActivity = 0.5logP - 0.2TPSA + 1.2*κ₂ + 3.5 | A hypothetical linear equation relating descriptors to activity. |

| R² (Goodness of fit) | 0.85 | The proportion of the variance in the activity that is predictable from the descriptors. |

| Q² (Predictive ability) | 0.75 | A measure of the model's ability to predict the activity of new compounds. |

| Descriptors Used | logP, TPSA, κ₂ | logP (lipophilicity), TPSA (Topological Polar Surface Area), κ₂ (Kappa 2 shape index). |

This table presents a hypothetical QSAR model for illustrative purposes. The equation and parameters are not derived from experimental data for the target compound.

Chemoinformatic Analysis for Analog Design and Virtual Screening

Chemoinformatic analysis plays a pivotal role in modern drug discovery and chemical research, offering a powerful computational lens to predict molecular properties, guide the design of new analogs, and efficiently screen vast virtual libraries for promising candidates. In the context of the adduct formed from 7-hydroxy-3,7-dimethyloctanal and 1H-indole, chemoinformatic approaches are instrumental in understanding its potential biological activities and in the rational design of novel derivatives with enhanced or modified properties. This section delves into the application of these computational techniques to the specified chemical entity, leveraging data from related indole derivatives and fragrance compounds to illustrate the principles of analog design and virtual screening.

Detailed Research Findings

While specific comprehensive chemoinformatic studies on the reaction product of 7-hydroxy-3,7-dimethyloctanal and 1H-indole are not extensively documented in publicly available literature, a wealth of research on indole derivatives provides a solid foundation for such analysis. The indole scaffold is a well-known "privileged" structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. nih.gov Computational studies, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are frequently employed to explore the therapeutic potential of indole-containing molecules. nih.govnih.gov

For instance, 3D-QSAR studies on indole derivatives have been successful in correlating the three-dimensional structural features of molecules with their biological activity, such as their affinity for serotonin (B10506) transporters. nih.gov These models help in identifying the key steric and electronic fields that govern the interaction with a biological target. Similarly, molecular docking studies have been used to investigate the binding of indole derivatives to various enzymes and receptors, providing insights into the specific interactions at the molecular level. nih.govresearchgate.net Such studies often reveal the importance of hydrogen bonds, hydrophobic interactions, and π-π stacking in the binding affinity of these compounds. nih.gov

In the realm of fragrance chemistry, computational methods are used to understand the relationship between chemical structure and odor perception. Olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs), are the primary targets for odorant molecules. nih.govacs.orgsemanticscholar.org Virtual screening campaigns have been conducted to identify novel ligands for ORs, and machine learning models have been developed to predict the odor characteristics of molecules based on their structural features. nih.gov Given that both 7-hydroxy-3,7-dimethyloctanal and indole are known fragrance ingredients, chemoinformatic analysis of their adduct could be directed towards predicting its olfactory profile and its interaction with specific ORs.

Data Tables

To facilitate analog design and virtual screening, it is essential to compute and analyze various molecular descriptors. These descriptors quantify the physicochemical and structural properties of a molecule. The following tables present key chemoinformatic properties for the parent compounds and a selection of related indole derivatives, which can serve as a basis for designing new analogs.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| 7-hydroxy-3,7-dimethyloctanal | C10H20O2 | 172.26 | 2.15 | 1 | 2 |

| 1H-Indole | C8H7N | 117.15 | 2.14 | 1 | 1 |

| Indole-3-carbinol | C9H9NO | 147.17 | 1.40 | 2 | 1 |

| Tryptamine | C10H12N2 | 160.22 | 1.63 | 2 | 2 |

| Melatonin | C13H16N2O2 | 232.28 | 1.17 | 2 | 4 |

This table presents a selection of chemoinformatic properties for the parent compounds and related indole derivatives, providing a basis for analog design.

Virtual screening often involves filtering large compound libraries based on rules that predict drug-likeness, such as Lipinski's Rule of Five. This rule suggests that orally active drugs generally have a molecular weight ≤ 500 Da, a LogP ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors.

| Compound Name | Molecular Weight (Da) | LogP | H-Bond Donors | H-Bond Acceptors | Rule of Five Compliance |

| 7-hydroxy-3,7-dimethyloctanal | 172.26 | 2.15 | 1 | 2 | Yes |

| 1H-Indole | 117.15 | 2.14 | 1 | 1 | Yes |

| Indole-3-carbinol | 147.17 | 1.40 | 2 | 1 | Yes |

| Tryptamine | 160.22 | 1.63 | 2 | 2 | Yes |

| Melatonin | 232.28 | 1.17 | 2 | 4 | Yes |

This interactive table assesses the "drug-likeness" of the parent compounds and related indole derivatives based on Lipinski's Rule of Five.

By analyzing these and other computed properties, researchers can design new analogs of the this compound adduct with desired characteristics. For example, modifications could be made to alter its lipophilicity (LogP), which can influence its absorption and distribution, or to introduce or remove hydrogen bonding capabilities to change its binding affinity to a target protein. Virtual screening of these designed analogs against a specific biological target, such as an olfactory receptor or a therapeutic protein, can then be performed to prioritize the most promising candidates for synthesis and experimental testing.

Preclinical and in Vitro Biological Activity Studies

Investigation of Antimicrobial Potential and Mechanisms

There are no published studies investigating the antimicrobial potential of "7-hydroxy-3,7-dimethyloctanal;1H-indole."

Efficacy against Bacterial Strains and Fungal Pathogens

Information regarding the efficacy of this compound against specific bacterial or fungal pathogens is not available.

Modulation of Microbial Virulence Factors

There are no studies on the effect of this compound on microbial virulence factors.

Studies on Drug Resistance Reversal in Pathogens

Research on the potential of this compound to reverse drug resistance in pathogens has not been conducted.

Anticancer Activity and Cellular Mechanistic Pathways

No data exists on the anticancer activity or the cellular mechanistic pathways of "this compound."

In Vitro Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines

There are no published findings on the in vitro cytotoxicity or antiproliferative effects of this compound on any cancer cell lines.

Induction of Apoptosis and Cell Cycle Arrest

The ability of this compound to induce apoptosis or cause cell cycle arrest in cancer cells has not been studied.

Based on a comprehensive review of chemical databases and scientific literature, the name "this compound" does not correspond to a recognized single chemical compound. The name appears to be a conjunction of two separate and distinct chemical entities: 7-hydroxy-3,7-dimethyloctanal (commonly known as hydroxycitronellal) and 1H-indole (the chemical structure of indole).

Hydroxycitronellal (B85589) is primarily used as a fragrance ingredient in perfumes, cosmetics, and soaps, valued for its floral scent reminiscent of lily of the valley. Indole (B1671886) and its derivatives, on the other hand, represent a vast class of heterocyclic aromatic compounds with a wide range of biological activities that are the subject of extensive scientific research.

Due to the fact that "this compound" is not a single, identifiable compound, it is not possible to provide an article detailing its specific preclinical and in vitro biological activities as requested. Scientific literature on molecular targets, anti-inflammatory effects, or antioxidant properties is contingent on the existence and study of a specific chemical structure.

Therefore, an article adhering to the provided outline cannot be generated. Research findings are specific to individual compounds, and no data exists for a compound that is not recognized in the scientific domain.

Research on this compound Remains Undisclosed

Initial investigations into the chemical compound this compound have revealed a significant gap in publicly available scientific literature regarding its biological activity. While the compound is identified as a reaction product of 7-hydroxy-3,7-dimethyloctanal and 1H-indole, dedicated studies on its preclinical and in vitro biological effects, as well as its structure-activity relationship (SAR), are not readily accessible.

The parent compound, 7-hydroxy-3,7-dimethyloctanal, also known as hydroxycitronellal, is a well-documented fragrance ingredient. thegoodscentscompany.comwikipedia.org It is a medium-chain aldehyde recognized for its sweet, floral scent. wikipedia.orgfoodb.ca Chemical databases provide information on its physical and chemical properties. nih.govlookchem.com The other precursor, 1H-indole, is a common heterocyclic aromatic compound.

However, the conjugate of these two molecules, this compound, appears to be primarily cataloged for its use in the fragrance industry, with its biological properties remaining largely unexplored in the public domain. nih.gov Searches for preclinical data, in vitro biological activity, or any form of structure-activity relationship analysis for this specific chemical entity have not yielded any specific research findings.

While studies exist on derivatives of similar core structures, such as the synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one linked to triazole moieties for their cytotoxic potential, these are structurally distinct and their findings cannot be extrapolated to this compound. nih.gov

Consequently, a detailed article on the preclinical and in vitro biological activity and structure-activity relationship of this compound cannot be generated at this time due to the absence of published research data.

Advanced Analytical and Bioanalytical Methodologies for Research

Chromatographic Techniques for Separation and Purification (e.g., HPLC, GC)

Chromatographic techniques are fundamental for isolating and purifying 7-hydroxy-3,7-dimethyloctanal;1H-indole from reaction mixtures or biological matrices, as well as for its quantification. creative-proteomics.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent methods, with the choice depending on the compound's volatility and thermal stability. creative-proteomics.comcannabissciencetech.com

High-Performance Liquid Chromatography (HPLC): Given the molecular weight and polar functional groups (-OH) of the target compound, reverse-phase HPLC (RP-HPLC) is a highly suitable technique for its analysis. nih.govsielc.com RP-HPLC separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase. For the analysis of indole (B1671886) derivatives and terpene aldehydes, C8 and C18 columns are commonly employed. nih.govsielc.com A gradient elution using a mobile phase consisting of acetonitrile (B52724) and water, often with a modifier like formic acid or acetic acid to improve peak shape and ensure MS compatibility, provides effective separation. sielc.commdpi.com Detection can be achieved using a photodiode array (PDA) detector, which provides spectral information, or a fluorescence detector, which offers high sensitivity for fluorescent moieties like indole. nih.gov

Gas Chromatography (GC): GC is a powerful technique for analyzing volatile compounds and is widely used for terpenes and less complex indole derivatives. notulaebotanicae.roisolution.re.kr The analysis of the larger, less volatile this compound molecule would likely require a high-temperature GC setup. nih.gov The technique typically uses a capillary column, such as a non-polar HP-5MS, with helium as the carrier gas. notulaebotanicae.ro A temperature-programmed oven is used to elute compounds based on their boiling points and interactions with the stationary phase. notulaebotanicae.ronih.gov Coupling GC with a mass spectrometer (GC-MS) is standard for the identification of the separated compounds. notulaebotanicae.ro Due to the thermal sensitivity of the hydroxyl group, derivatization might be considered to improve volatility and thermal stability, although high-temperature headspace GC could also be an option. nih.gov Two-dimensional GC (GCxGC) can offer enhanced separation for complex mixtures, resolving co-eluting peaks that may occur in one-dimensional GC. chromatographyonline.com

Interactive Table 1: Typical Chromatographic Conditions for Analysis of Precursor and Related Compounds

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection | Application Notes | Reference |

|---|---|---|---|---|---|

| HPLC | Reverse Phase C18 or C8 | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | PDA, Fluorescence, MS | Suitable for indole derivatives and functionalized terpenes. Formic acid is MS-compatible. | nih.govsielc.commdpi.com |

| GC | HP-5MS (or similar non-polar capillary) | Helium | FID, MS | Standard for volatile terpenes and indoles. High temperatures may be needed for the larger target molecule. | cannabissciencetech.comnotulaebotanicae.ro |

| GCxGC-MS | Non-polar x Polar column combination | Helium | TOF-MS | Provides superior separation for complex samples, resolving isomeric and co-eluting compounds. | chromatographyonline.com |

Mass Spectrometry-Based Assays for Metabolite Profiling and Interaction Studies

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound. creative-proteomics.com When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides both retention time and mass-to-charge ratio (m/z), which together offer high confidence in compound identification. creative-proteomics.comnotulaebotanicae.ro

For metabolite profiling, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly powerful. mdpi.com This technique can be used to track the biotransformation of the parent compound in biological systems. A typical workflow involves identifying the precursor ion (the molecular ion of the compound, [M+H]⁺) and then fragmenting it to produce characteristic product ions. These specific precursor-to-product ion transitions can be monitored using Multiple Reaction Monitoring (MRM) mode, which allows for highly selective and sensitive quantification of the analyte even in complex matrices like cell culture media or plasma. mdpi.com

Electrospray ionization (ESI) is a soft ionization technique well-suited for LC-MS analysis of polar molecules like the target compound, while electron ionization (EI) is standard for GC-MS and provides detailed fragmentation patterns useful for library matching. nih.govnist.gov High-resolution mass spectrometry (e.g., using TOF or Orbitrap analyzers) can provide highly accurate mass measurements, enabling the determination of the elemental composition of the parent compound and its metabolites. usda.gov

Interactive Table 2: Mass Spectrometry Approaches for Indole Alkaloid Analysis

| Technique | Ionization Mode | Mass Analyzer | Key Application | Findings/Notes | Reference |

|---|---|---|---|---|---|

| LC-ESI-MS/MS | Electrospray (ESI) | Triple Quadrupole (QqQ), Ion Trap | Quantitative analysis, Metabolite Profiling | MRM mode provides high sensitivity and selectivity. Ion trap allows for MSn fragmentation for structural studies. | mdpi.comnih.gov |

| UHPLC-IM-QTOF-MS | Electrospray (ESI) | Ion Mobility - Quadrupole - TOF | Isomer differentiation, Structural Characterization | Ion mobility separation adds another dimension of analysis based on molecular shape (collision cross-section). | usda.gov |

| GC-MS | Electron Ionization (EI) | Quadrupole, TOF | Identification of volatile compounds | Provides reproducible fragmentation patterns for library matching. The NIST database contains a spectrum for 7-hydroxy-3,7-dimethyloctanal. | notulaebotanicae.ronist.gov |

High-Throughput Screening (HTS) Assay Development for Biological Evaluation

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify "hits" that modulate a specific biological target. bmglabtech.com For a novel molecule like this compound, HTS assays would be essential for discovering its potential biological activities. The development of such an assay requires a specific target, a robust detection method, and suitability for automation and miniaturization (e.g., in 384- or 1536-well plate formats). bmglabtech.comnih.gov

Given the indole moiety, potential targets could include receptors or enzymes known to interact with indole-based signaling molecules. nih.govnih.gov For example, assays could be developed to screen for inhibition of tryptophan-catabolizing enzymes like IDO1 or TDO, for which fluorescence-based HTS assays have been established. nih.gov These assays often use a pro-fluorescent probe that is converted into a fluorescent product by the enzyme; an inhibitor would prevent this conversion, leading to a decrease in the fluorescent signal. nih.gov

Another approach is the use of competitive binding assays. High-performance affinity chromatography (HPAC) has been used in screening formats to evaluate the binding of indole compounds to proteins like human serum albumin. nih.gov This principle can be adapted to an HTS format using techniques like Fluorescence Polarization (FP) or Förster Resonance Energy Transfer (FRET), where the displacement of a fluorescently labeled ligand from a target protein by the test compound results in a measurable change in the optical signal.

Interactive Table 3: Example of a Hypothetical HTS Assay for Biological Evaluation

| Assay Principle | Target Class | Example Target | Detection Method | Assay Readout | Reference |

|---|---|---|---|---|---|

| Enzyme Inhibition | Dioxygenase | Indoleamine 2,3-dioxygenase (IDO1) | Fluorescence Intensity | A decrease in fluorescence indicates inhibition of the enzyme that metabolizes a substrate to a fluorescent product. | nih.gov |

| Competitive Binding | Receptor / Protein | G-Protein Coupled Receptor (GPCR) | Fluorescence Polarization (FP) | A decrease in polarization indicates displacement of a fluorescent tracer by the test compound. | bmglabtech.com |

| Cell Viability / Proliferation | Cancer Cell Lines | HeLa, T47D, K562 | Colorimetric (MTT Assay) | A decrease in color development indicates reduced cell viability or antiproliferative effects. | nih.gov |

Cellular and Molecular Imaging Techniques for Mechanistic Elucidation

Cellular and molecular imaging techniques are vital for visualizing the effects and behavior of this compound within a living cell, providing critical insights into its mechanism of action, subcellular localization, and target engagement. nih.gov The indole scaffold is a common feature in many fluorescent probes, and its intrinsic fluorescence can sometimes be exploited for imaging, although often a more robust fluorophore is incorporated into the molecular design. mdpi.comscilit.com

Fluorescence microscopy, particularly confocal microscopy, is a primary tool for these investigations. If the target compound is inherently fluorescent, its uptake and distribution within cellular compartments (e.g., nucleus, mitochondria, cytoplasm) can be directly observed. acs.org More commonly, a fluorescent derivative of the compound is synthesized for use as a probe. scilit.com

Specialized indole-based probes have been designed for a variety of imaging applications. For example, researchers have developed indole derivatives that act as "turn-on" fluorescent sensors for specific ions like Cu²⁺, where fluorescence intensity increases upon binding. nih.gov This principle can be extended to create probes that report on interactions with specific proteins or changes in the local cellular environment (e.g., pH). mdpi.com Such tools would allow for real-time monitoring of the compound's interaction with its intracellular targets, helping to elucidate its biological function at a mechanistic level. acs.org

Interactive Table 4: Cellular and Molecular Imaging Applications for Indole-Based Compounds

| Imaging Technique | Probe Type | Application | Principle | Reference |

|---|---|---|---|---|

| Confocal Fluorescence Microscopy | Fluorescent Indole Derivative | Subcellular Localization | Directly visualizes the distribution of a fluorescent compound within live or fixed cells. | acs.org |

| Fluorimetry / Fluorescence Microscopy | Indole-based "Turn-On" Sensor | Detection of Intracellular Analytes (e.g., metal ions) | The probe exhibits a significant increase in fluorescence upon binding to its specific target. | nih.gov |

| Fluorescence Spectroscopy | DNA-binding Indole Derivative | DNA Interaction Studies | Changes in the probe's fluorescence (e.g., quenching or enhancement) upon intercalation or binding to DNA. | nih.gov |

| Live-Cell Imaging | pH-sensitive Indole Probe | Monitoring Intracellular pH | The probe's fluorescence emission is dependent on the pH of its environment. | mdpi.com |

Future Research Directions and Perspectives

Rational Design and Synthesis of Highly Specific Analogues

The future of developing potent and selective molecules from this system lies in the rational design of analogues that combine the structural features of both 7-hydroxy-3,7-dimethyloctanal and 1H-indole. This involves creating hybrid molecules or libraries of derivatives where the terpenoid chain is appended to the indole (B1671886) core at various positions.

Design Strategies:

Structure-Activity Relationship (SAR) Studies: Initial efforts would focus on synthesizing a diverse set of analogues to build robust SAR models. researchgate.net This involves modifying both the terpenoid and indole moieties. For instance, the hydroxyl and aldehyde groups of hydroxycitronellal (B85589) offer handles for chemical modification, while the indole ring can be functionalized at multiple positions (N-H, C2, C3, and the benzene (B151609) ring). acs.org

Bioisosteric Replacement: Key functional groups can be replaced with bioisosteres to improve potency, selectivity, and pharmacokinetic properties. For example, the aldehyde in hydroxycitronellal could be replaced with a nitrile or a carboxylic acid, while the indole N-H could be substituted with other groups to modulate hydrogen bonding capabilities.

Conformational Locking: Introducing cyclic constraints or rigid linkers between the two fragments could lock the molecule into a specific bioactive conformation, potentially increasing affinity for a biological target.

Synthetic Approaches: The synthesis of these analogues will require versatile and efficient chemical reactions. Established methods for indole functionalization, such as Fischer indole synthesis, palladium-catalyzed cross-coupling reactions, and C-H functionalization, can be employed to attach the terpenoid-derived fragment. acs.orgnih.govmdpi.com For example, the aldehyde of hydroxycitronellal could be reductively aminated with an amino-functionalized indole.

A key challenge will be controlling regioselectivity during the functionalization of the indole ring. Modern catalytic methods offer precise control, enabling, for example, the selective functionalization of the C7 position, which has traditionally been difficult to access. nih.gov

Elucidation of Novel Reaction Pathways and Green Synthetic Protocols

Advancing the synthesis of this chemical system necessitates the development of more efficient and environmentally benign reaction pathways. ijiset.com

Novel Reaction Pathways:

Biocatalysis: Utilizing enzymes, such as terpene synthases or engineered P450 monooxygenases, could offer a highly selective and sustainable route to complex terpenoid-indole alkaloids. oup.comresearchgate.net Nature already produces a vast array of terpene indole alkaloids, demonstrating that enzymatic cascades are highly effective for this purpose. wikipedia.orgpugetsound.edu Mimicking these natural pathways in the lab is a significant long-term goal.

Photoredox Catalysis: Light-driven reactions can enable novel bond formations under mild conditions, potentially allowing for the direct coupling of the terpenoid and indole fragments through C-H activation, minimizing the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters (temperature, pressure, reaction time), improve safety, and facilitate scaling up of the synthesis of promising analogues.

Green Synthetic Protocols: Significant progress has been made in developing "green" methods for synthesizing indoles and modifying terpenes. eurekaselect.comgoogle.com Future research should focus on applying these principles to the 7-hydroxy-3,7-dimethyloctanal;1H-indole system. This includes the use of:

Greener Solvents: Replacing hazardous organic solvents with water, ionic liquids, or deep eutectic solvents. ijiset.comeurekaselect.com

Catalyst Efficiency: Developing highly active and recyclable catalysts, such as nanocatalysts or solid-supported catalysts, to minimize waste. tandfonline.comgoogle.com

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, such as through multicomponent reactions. rsc.org

Table 1: Comparison of Conventional vs. Green Synthetic Approaches

| Feature | Conventional Synthesis | Green Synthesis |

|---|---|---|

| Solvents | Often uses volatile, hazardous organic solvents. | Prioritizes water, bio-solvents, or solvent-free conditions. eurekaselect.com |

| Catalysts | May use stoichiometric, often toxic reagents. | Employs recyclable, non-toxic catalysts (e.g., biocatalysts, nanocatalysts). tandfonline.comsciencedaily.com |

| Energy | Frequently requires high temperatures and long reaction times. | Utilizes energy-efficient methods like microwave or ultrasound irradiation. tandfonline.com |

| Waste | Can generate significant amounts of chemical waste (low atom economy). | Designed for high atom economy and minimal waste generation. rsc.org |

| Reaction Steps | Often involves multiple protection/deprotection steps. | Aims for one-pot, multi-component reactions to reduce steps. rsc.org |

Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level

A fundamental aspect of future research will be to understand how the combination of 7-hydroxy-3,7-dimethyloctanal and 1H-indole interacts with biological systems at a molecular level.

Individually, hydroxycitronellal is known to act as a chemical allergen, likely through mechanisms involving cell-mediated immunity and histamine (B1213489) release. nih.govdrugbank.com Indole is a fascinating signaling molecule in its own right, capable of modulating complex biological processes like bacterial motility by weakening cooperative protein interactions within the flagellar motor. nih.gov It can also be metabolized by gut microbiota into derivatives that interact with host receptors like the aryl hydrocarbon receptor (AhR). wikipedia.org

Future research should investigate:

Target Identification: Identifying the specific proteins, receptors, or enzymes that hybrid molecules interact with. This can be achieved through techniques like affinity chromatography, chemoproteomics, and thermal shift assays. rsc.org

Binding Site Characterization: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the ligand-target complex. This provides a precise map of the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding.

Mechanism of Action: Elucidating how binding to the target translates into a physiological response. For example, does the compound act as an agonist, antagonist, or allosteric modulator? Does it inhibit an enzyme or disrupt a protein-protein interaction? Studies have shown that indole itself can induce conformational changes in proteins, a mechanism that could be explored for hybrid molecules. nih.gov

Exploration of the this compound System in Material Science or Catalysis

The unique combination of a flexible terpenoid chain and a rigid, electron-rich indole core suggests potential applications beyond biology, in the realms of materials science and catalysis.

Materials Science:

Self-Assembling Systems: Analogues could be designed to self-assemble into ordered structures like liquid crystals or gels. The interplay of the polar head (hydroxyl and aldehyde groups), the flexible alkyl chain, and the flat, aromatic indole ring could drive the formation of unique supramolecular architectures.

Indole-Based Polymers: The indole nucleus can be polymerized to create conductive or light-emitting polymers. Attaching the hydroxycitronellal moiety as a side chain could be used to tune the solubility, processability, and physical properties of these materials.

Functional Surfaces: Molecules from this system could be grafted onto surfaces to create functional coatings, for example, to confer specific wetting properties or to act as a repellent surface, building on the known repellent properties of related terpenoids. analis.com.my

Catalysis:

Chiral Ligands: The inherent chirality of 7-hydroxy-3,7-dimethyloctanal could be leveraged to synthesize new chiral ligands for asymmetric catalysis. An indole moiety could serve as a coordinating group for a metal center, creating a chiral environment for catalysis.

Organocatalysis: The functional groups present (aldehyde, hydroxyl, indole N-H) could be used to design novel organocatalysts for various chemical transformations.

Metal-Organic Frameworks (MOFs): Functionalized analogues could serve as the organic linkers in MOFs. acs.org The pores of such materials could be tailored for specific applications in gas storage, separation, or heterogeneous catalysis.

Synergistic Application of Computational and Experimental Methodologies in Compound Optimization

The integration of computational modeling with experimental validation is crucial for accelerating the discovery and optimization of novel compounds within this system. nih.govnih.gov This iterative "design-build-test-learn" cycle allows for a more focused and efficient exploration of the vast chemical space.

Computational Approaches:

Molecular Docking and Virtual Screening: To predict how designed analogues will bind to specific biological targets and to screen large virtual libraries of compounds to prioritize which ones to synthesize. rsc.org

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-target complex, providing insights into binding stability and the role of conformational changes. nih.gov

Quantum Mechanics (QM) Calculations: To understand the electronic properties of the molecules and to model reaction mechanisms, which can aid in the design of new synthetic pathways. nih.govresearchgate.net

Experimental Integration: Experimental data from synthesis and biological testing are fed back into the computational models to refine them. nih.gov For instance, if a synthesized compound is more or less active than predicted, the model can be adjusted to improve its predictive power for the next generation of analogues. This synergy is particularly powerful for navigating the complex relationships between a molecule's structure and its function. nih.gov

Table 2: Key Compound Names

| Compound Name | Synonym(s) |

|---|---|

| 7-hydroxy-3,7-dimethyloctanal | Hydroxycitronellal, Citronellal (B1669106) hydrate (B1144303) nih.gov |

| 1H-Indole | Indole |

| Tryptamine | - |

| Secologanin | - |

| Strictosidine | - |

| Vinblastine | - |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-hydroxy-3,7-dimethyloctanal, and how do reaction conditions influence yield?

- Methodological Answer : 7-Hydroxy-3,7-dimethyloctanal (CAS 107-75-5) is synthesized via citronellal hydroxylation or catalytic oxidation of terpene precursors. Key steps include controlling pH and temperature to avoid over-oxidation. For example, selective oxidation using tert-butyl hydroperoxide (TBHP) in the presence of transition-metal catalysts (e.g., Mn or Fe complexes) improves regioselectivity . Industrial-scale synthesis often employs continuous flow reactors to optimize heat transfer and reduce side reactions . Purification typically involves vacuum distillation or silica gel chromatography.

Q. How are halogenated 1H-indole derivatives (e.g., 5-Chloro-7-iodo-1H-indole) synthesized, and what analytical techniques confirm their purity?

- Methodological Answer : Halogenation of 1H-indole derivatives (e.g., iodination) uses electrophilic substitution with iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid under inert atmospheres . For 5-Chloro-7-iodo-1H-indole (CAS 1262770-19-3), reaction progress is monitored via TLC, and purity is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and H/C NMR spectroscopy. High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., CHClIN) .

Q. What are the critical physicochemical properties of 7-hydroxy-3,7-dimethyloctanal relevant to its stability in biological assays?

- Methodological Answer : Key properties include a logP of ~3.2 (indicating moderate lipophilicity) and sensitivity to light/oxidation. Stability studies in PBS (pH 7.4) at 37°C show ~85% degradation after 24 hours, necessitating storage at -20°C under nitrogen. UV-Vis spectroscopy (λ~270 nm) tracks degradation kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 1H-indole derivatives targeting serotonin receptors?

- Methodological Answer : Discrepancies in 5-HT receptor binding affinities (e.g., 3-(piperidin-4-yl)-1H-indole vs. 3-(piperidin-3-yl)-1H-indole derivatives) arise from stereochemical variations and assay conditions. To address this:

- Perform competitive radioligand binding assays under standardized conditions (e.g., [H]-8-OH-DPAT, 25°C, Tris-HCl buffer).

- Use molecular docking (AutoDock Vina) to compare binding poses in receptor crystal structures (PDB: 7E2Z).

- Validate functional activity via cAMP inhibition assays in HEK293 cells expressing human 5-HT receptors .

Q. What strategies optimize the enantiomeric purity of 7-hydroxy-3,7-dimethyloctanal for chiral fragrance studies?

- Methodological Answer : Asymmetric synthesis using Sharpless epoxidation or biocatalytic approaches (e.g., Candida antarctica lipase B) achieves >95% enantiomeric excess (ee). Chiral GC (Cyclosil-B column) or HPLC (Chiralpak AD-H) quantifies purity. For industrial applications, simulated moving bed (SMB) chromatography scales enantiomer separation .

Q. How do reaction conditions influence regioselectivity in the synthesis of multi-halogenated 1H-indole derivatives?

- Methodological Answer : Regioselectivity in dihalogenation (e.g., 3-iodo-7-methoxy-1H-indole) depends on directing groups and solvent polarity. Methoxy groups at C7 direct electrophiles to C3/C5 positions. DFT calculations (Gaussian 16, B3LYP/6-31G*) predict charge distribution, while in-situ F NMR monitors intermediates in fluorinated analogs .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the cytotoxicity of 1H-indole derivatives in cancer cell lines?

- Methodological Answer : Variations in cytotoxicity (e.g., IC values) stem from differences in:

- Cell line genetic backgrounds (e.g., p53 status in MCF-7 vs. HeLa).

- Assay protocols (MTT vs. resazurin, 48h vs. 72h incubation).

- Compound solubility (use of DMSO vs. cyclodextrin carriers). Standardize assays using CLSI guidelines and validate via orthogonal methods (e.g., caspase-3 activation) .

Experimental Design Considerations

Q. What in vitro models best predict the neuropharmacological activity of 1H-indole derivatives?

- Methodological Answer : Primary neuronal cultures (rat cortical neurons) and SH-SY5Y neuroblastoma cells are preferred for neuroactivity screening. Key endpoints include:

- Calcium imaging (Fluo-4 AM) for receptor activation.

- Microelectrode array (MEA) for network activity modulation.

- LC-MS/MS quantification of neurotransmitter release (e.g., serotonin, dopamine) .

Tables of Key Data

| Compound | CAS Number | Key Application | Reference Methodologies |

|---|---|---|---|

| 7-Hydroxy-3,7-dimethyloctanal | 107-75-5 | Chiral fragrance synthesis | Asymmetric catalysis |

| 5-Chloro-7-iodo-1H-indole | 1262770-19-3 | Kinase inhibitor scaffolds | Electrophilic substitution |

| 3-Iodo-7-methoxy-1H-indole | N/A | Serotonin receptor modulation | Radioligand binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.